2-Azaniumyl-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate
2-Azaniumyl-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate
Brand Name:
Vulcanchem
CAS No.:
1956-25-8
VCID:
VC0167541
InChI:
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1
SMILES:
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N
Molecular Formula:
C18H18N2O3
Molecular Weight:
310.3 g/mol
2-Azaniumyl-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate
CAS No.: 1956-25-8
Main Products
VCID: VC0167541
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
CAS No. | 1956-25-8 |
---|---|
Product Name | 2-Azaniumyl-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate |
Molecular Formula | C18H18N2O3 |
Molecular Weight | 310.3 g/mol |
IUPAC Name | (2S)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1 |
Standard InChIKey | DFGNDJBYANKHIO-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)[O-])[NH3+] |
Synonyms | 5-benzyloxytryptophan 5-BOT |
PubChem Compound | 2053709 |
Last Modified | Nov 11 2021 |
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